5-(Bis(4-carboxybenzyl)amino)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bis(4-carboxybenzyl)amino)isophthalic acid is a semi-rigid tetracarboxylate ligand designed for the synthesis of novel flexible metal-organic frameworks (MOFs). This compound is known for its ability to form coordination polymers with various metal ions, leading to materials with unique structural and functional properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid typically involves the reaction of 5-aminoisophthalic acid with 4-carboxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bis(4-carboxybenzyl)amino)isophthalic acid undergoes various chemical reactions, including:
Coordination Reactions: Forms coordination polymers with metal ions such as copper, zinc, manganese, cadmium, and lead.
Substitution Reactions: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., copper(II) acetate, zinc nitrate) and solvents like DMF or water under hydrothermal conditions.
Substitution Reactions: Involve reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Coordination Polymers: Metal-organic frameworks with unique structural properties.
Substituted Derivatives:
Wissenschaftliche Forschungsanwendungen
5-(Bis(4-carboxybenzyl)amino)isophthalic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(Bis(4-carboxybenzyl)amino)isophthalic acid involves its ability to coordinate with metal ions through its carboxylate and amino groups. This coordination leads to the formation of stable metal-organic frameworks with unique structural properties. The molecular targets include metal ions, and the pathways involved are primarily coordination and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3,5-Dicarboxybenzyloxy)isophthalic acid: Another tetracarboxylate ligand used in the synthesis of metal-organic frameworks.
5,5’-(1H-1,2,3-Triazole-1,4-diyl)diisophthalic acid: A similar compound with different functional groups, leading to distinct structural properties.
Uniqueness
5-(Bis(4-carboxybenzyl)amino)isophthalic acid is unique due to its semi-rigid structure, which allows for the formation of flexible metal-organic frameworks with reversible crystal-to-crystal transformations. This property is not commonly observed in other similar compounds .
Eigenschaften
Molekularformel |
C24H19NO8 |
---|---|
Molekulargewicht |
449.4 g/mol |
IUPAC-Name |
5-[bis[(4-carboxyphenyl)methyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C24H19NO8/c26-21(27)16-5-1-14(2-6-16)12-25(13-15-3-7-17(8-4-15)22(28)29)20-10-18(23(30)31)9-19(11-20)24(32)33/h1-11H,12-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
IXSOSENGIKYQKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.